molecular formula C18H21NO5 B2910318 Methyl 4-((3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)carbamoyl)benzoate CAS No. 1421494-34-9

Methyl 4-((3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)carbamoyl)benzoate

Cat. No.: B2910318
CAS No.: 1421494-34-9
M. Wt: 331.368
InChI Key: AMIFBUGEXFXGKV-UHFFFAOYSA-N
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Description

Methyl 4-((3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)carbamoyl)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a carbamoyl group at the para position. The carbamoyl moiety is further functionalized with a 3-hydroxypropyl chain bearing a 2,5-dimethylfuran-3-yl group.

Properties

IUPAC Name

methyl 4-[[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-11-10-15(12(2)24-11)16(20)8-9-19-17(21)13-4-6-14(7-5-13)18(22)23-3/h4-7,10,16,20H,8-9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIFBUGEXFXGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)C2=CC=C(C=C2)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)carbamoyl)benzoate typically involves multiple steps. One common method includes the reaction of 2,5-dimethylfuran with appropriate reagents to introduce the hydroxypropyl group, followed by the formation of the carbamoyl linkage with benzoic acid derivatives . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)carbamoyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the furan ring .

Scientific Research Applications

Methyl 4-((3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)carbamoyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-((3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The furan ring and the hydroxypropyl group play crucial roles in its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural Analogues from Sulfonylurea Herbicides

The evidence highlights several methyl benzoate derivatives with pesticidal applications, such as:

  • Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (metsulfuron methyl ester) .
  • Methyl 2-(((((4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (ethametsulfuron methyl ester) .

Key Differences :

Feature Target Compound Sulfonylurea Analogues (e.g., Metsulfuron)
Core Structure Benzoate ester with carbamoyl group Benzoate ester with sulfonylurea linkage
Substituent Position Carbamoyl at C4 position Sulfonylurea at C2 position
Heterocyclic Component 2,5-Dimethylfuran 1,3,5-Triazine ring
Functional Groups Hydroxypropyl chain, carbamoyl, dimethylfuran Sulfonyl, urea, triazine with methoxy/ethoxy groups

The target compound lacks the sulfonylurea and triazine moieties critical for herbicidal activity in metsulfuron derivatives. Instead, its dimethylfuran and hydroxypropyl groups may confer distinct physicochemical properties, such as increased lipophilicity or altered hydrogen-bonding capacity .

Comparison with Triazole Derivatives

describes a triazole-based compound (2) with a benzylidene phthalide structure and subsequent derivatives (e.g., ethyl carbamate (3) ). While unrelated in direct application, these compounds share synthetic strategies involving nucleophilic substitutions and carbamate formations.

Notable Contrasts:

  • Backbone Diversity : The target compound uses a benzoate-carbamoyl scaffold, whereas triazole derivatives in employ phthalide or triazole cores.
  • Reactivity : The hydroxypropyl chain in the target compound may participate in hydrogen bonding or oxidation reactions, contrasting with the triazole’s nitrogen-rich reactivity .

Physicochemical Properties

  • Solubility : The dimethylfuran group likely reduces water solubility compared to sulfonylurea herbicides, which contain polar sulfonyl and urea groups.
  • Stability : The hydroxypropyl chain may introduce susceptibility to enzymatic or hydrolytic degradation, unlike the robust triazine-sulfonylurea framework .

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